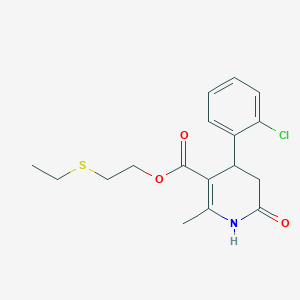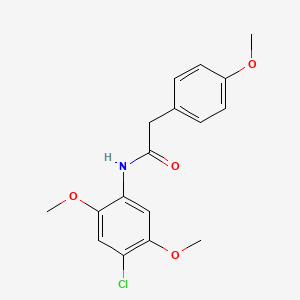![molecular formula C21H27N5O3 B5599738 2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5599738.png)
2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a diazaspiro[5.5]undecane derivative, a class known for its complex structure and potential biological activity.
Synthesis Analysis
Synthesis of diazaspiro[5.5]undecane derivatives involves key steps like Michael addition and cyclization reactions. Efficient synthesis methods include reactions of barbituric acid and aromatic aldehydes, or reactions involving lithium enolate and tetrasubstituted olefin acceptors (Ahmed et al., 2012) (Yang et al., 2008).
Molecular Structure Analysis
Diazaspiro[5.5]undecane derivatives display diverse molecular structures. Spectroscopic methods like NMR and X-ray crystallography are crucial for structure elucidation. For instance, X-ray crystallography has shown pi-pi stacking interactions in some bis-triazenes related to this class (Peori et al., 1998).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including annulation reactions with primary amines and interactions with diazonium ions, leading to the formation of novel bis-triazenes and other derivatives (Macleod et al., 2006).
Physical Properties Analysis
The physical properties like crystal structure and melting points of diazaspiro[5.5]undecane derivatives have been characterized through X-ray diffraction, showing diverse conformational features and hydrogen bonding interactions (Yuan et al., 2017).
Wissenschaftliche Forschungsanwendungen
CCR8 Antagonists in Respiratory Diseases
Research highlights the application of 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives, related to the compound , as CCR8 antagonists. These compounds have been claimed useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis. The focus is on their potential to modulate immune responses, providing a pathway for therapeutic intervention in these conditions (Dr. Peter Norman, 2007).
Synthesis and Structural Analysis
The synthesis and characterization of related compounds, such as 8-aroyl-9-hydroxy-7,9,11-triaryl-3-oxo(or thioxo)-2,4-diazaspiro[5.5]undecane-1,5-diones, demonstrate the compound's versatility in organic synthesis. These compounds were synthesized from 1,3-diaryl-2-propen-1-ones with barbituric acid and 2-thiobarbituric acid, showcasing the adaptability and potential applications of the compound in synthesizing diverse molecular structures (S. Ahmed et al., 2012).
Microwave-Assisted Synthesis Techniques
The microwave-assisted solid-phase synthesis of piperazines and diazaspirocycles, including 2,9-diazaspiro[5.5]undecanes, underscores the compound's utility in modern synthetic methodologies. This approach highlights the efficiency of synthesizing complex heterocycles, which could be pivotal in the development of new pharmaceuticals or materials (Calum Macleod et al., 2006).
Leveraging Orthosteric Fragments in Drug Design
Investigations into the use of diazaspiro orthosteric fragments for reducing ligand promiscuity across aminergic G-Protein-Coupled Receptors (GPCRs) offer insights into the compound's role in drug design. By utilizing derivatives with varying affinities, researchers aim to develop more selective and efficacious therapeutic agents, minimizing off-target effects and enhancing drug specificity (S. Reilly et al., 2019).
Advanced Organic Synthesis
Further research into the compound's derivatives, such as the synthesis of nitrogen-containing spiro heterocycles via double Michael addition reactions, showcases its role in advancing organic synthesis techniques. These studies contribute to the development of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science (K. Aggarwal et al., 2014).
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)-8-[2-(1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O3/c1-29-12-11-24-13-21(9-7-19(24)27)8-4-10-25(14-21)20(28)17-5-2-3-6-18(17)26-16-22-15-23-26/h2-3,5-6,15-16H,4,7-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSHQSTIOUBQXLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)C3=CC=CC=C3N4C=NC=N4)CCC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methoxyethyl)-8-[2-(1H-1,2,4-triazol-1-yl)benzoyl]-2,8-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl {5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetate](/img/structure/B5599667.png)
![1-cyclopentyl-N-[(5-fluoro-1H-indol-2-yl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5599675.png)

![3-[(4-chlorophenyl)amino]-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B5599689.png)


![2-[(3,5-dimethoxybenzoyl)amino]benzoic acid](/img/structure/B5599704.png)
![4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-(4,4,4-trifluorobutanoyl)piperidine](/img/structure/B5599706.png)
![(3R*,4R*)-1-[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)piperidin-4-ol](/img/structure/B5599712.png)

![2-benzyl-4-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]carbonyl}-1,3-thiazole](/img/structure/B5599718.png)
![1,3-dimethyl-7-[4-(1H-tetrazol-5-yl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5599726.png)
![8-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5599732.png)
![3-[(2-chloro-6-fluorobenzyl)thio]-4-methyl-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5599750.png)